molecular formula C8H13Cl2NO2 B1202250 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine CAS No. 52836-31-4

2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine

Cat. No. B1202250
CAS RN: 52836-31-4
M. Wt: 226.1 g/mol
InChI Key: YNQSILKYZQZHFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine involves a one-pot method using isopropanolamine, acetone, and dichloroacetyl chloride, yielding a product confirmed by elemental analysis, IR, and 1H NMR techniques. This method is notable for its simplicity and has shown a yield of 44.2% (Ye Fei, 2001).

Scientific Research Applications

Synthesis and Structural Characterization

  • A study demonstrated a new synthesis method for 2,2,5-trimethyl-3-dichloroacetyl-1,3-oxazolidine, confirming its structure using elemental analysis, IR, and NMR techniques (Ye Fei, 2001).

Biological Activity and Applications in Agriculture

  • Preliminary bioassays indicated plant regulator activity for this compound, suggesting potential agricultural applications (Ye Fei, 2001).
  • It has been used as a herbicide safener, protecting maize against injury from various herbicides. Specific binding studies in maize revealed the compound's interaction with a single class of binding sites, potentially correlating with its safener effectiveness (J. Walton & J. Casida, 1995).
  • Another study on maize seedlings showed that different isomers of this compound could increase the expression of detoxifying enzymes, suggesting a protective role against herbicide-induced oxidative stress (Ye Fei et al., 2018).

Chemical Synthesis and Derivatives

  • Novel methods for synthesizing various derivatives of this compound have been explored, focusing on the structural characterization of these derivatives (Ying Fu et al., 2009).

Potential in Biomedical Research

  • Research on related oxazolidine compounds has identified potential biomedical applications. For instance, oxazolidines have been investigated for their use as spin labeling reagents, highlighting their utility in biomedical research (J. Harjani et al., 2004).

Future Directions

The future directions for research on 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine could involve further exploration of its synthesis, its physical and chemical properties, and its mechanism of action. Additionally, its potential applications in agriculture and other industries could be explored .

properties

IUPAC Name

2,2-dichloro-1-(2,2,5-trimethyl-1,3-oxazolidin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Cl2NO2/c1-5-4-11(7(12)6(9)10)8(2,3)13-5/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQSILKYZQZHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(O1)(C)C)C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5028031
Record name 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine
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Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine

CAS RN

52836-31-4
Record name 2,2,5-Trimethyl-3-(dichloroacetyl)-1,3-oxazolidine
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Record name 3-(Dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine
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Record name Ethanone, 2,2-dichloro-1-(2,2,5-trimethyl-3-oxazolidinyl)-
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Record name 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine
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Record name 3-(dichloroacetyl)-2,2,5-trimethyloxazolidine
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Record name 2,2,5-TRIMETHYL-3-DICHLOROACETYL-1,3-OXAZOLIDINE
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Synthesis routes and methods I

Procedure details

Eighteen (18) milliliters of a benzene solution containing 4.6 g. of 2,2,5-trimethyl oxazolidine was added to 25 ml. of benzene and 4.5 g. of triethylamine. Five and nine-tenths (5.9 g.) grams of dichloroacetyl chloride was added dropwise with stirring and cooling in an ice bath. When reaction was complete the mixture was poured into water and the benzene layer separated, dried over anhydrous magnesium sulfate and the benzene removed under vacuum. Yield was 7.7 g. of an oil, nD30 =1.4950.
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Synthesis routes and methods II

Procedure details

Eighteen milliliters of a benzene solution containing 4.6 g. of 2,2,5-trimethyl oxazolidine was added to 25 ml. of benzene and 4.5 g. of triethylamine. Five and nine-tenths grams of dichloroacetyl chloride was added dropwise with stirring and cooling in an ice bath. When reaction was complete the mixture was poured into water and the benzene layer separated, dried over anhydrous magnesium sulfate and the benzene removed under vacuum. Yield was 7.7 g. of an oil, nD30 = 1.4950.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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